molecular formula C15H14N2S B12538265 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine CAS No. 820230-86-2

5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine

Cat. No.: B12538265
CAS No.: 820230-86-2
M. Wt: 254.4 g/mol
InChI Key: UAGSEULIINYZRG-UHFFFAOYSA-N
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Description

5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring, a naphthalene moiety, and an imine group. Thiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can be achieved through a one-pot three-component reaction. This involves the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . The reaction conditions typically involve heating the mixture at a specific temperature for a certain period to ensure the formation of the desired product.

Chemical Reactions Analysis

5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing it from functioning properly and leading to the death of the bacterial cells.

Comparison with Similar Compounds

5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines a thiazole ring, a naphthalene moiety, and an imine group, giving it distinct chemical and biological properties.

Properties

CAS No.

820230-86-2

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

5-methyl-3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C15H14N2S/c1-11-9-17(15(16)18-11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9,16H,10H2,1H3

InChI Key

UAGSEULIINYZRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N)S1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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